molecular formula C25H22BrP B074118 Benzyltriphenylphosphonium bromide CAS No. 1449-46-3

Benzyltriphenylphosphonium bromide

Cat. No.: B074118
CAS No.: 1449-46-3
M. Wt: 433.3 g/mol
InChI Key: WTEPWWCRWNCUNA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with benzyl bromide. The reaction is typically carried out in an organic solvent such as toluene, acetonitrile, or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete . The product is then purified by recrystallization.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of microwave irradiation to enhance reaction rates and yields. For example, a mixture of substituted benzyl halides and triphenylphosphine in tetrahydrofuran (THF) can be irradiated at 60°C for 30 minutes to achieve high yields (87-98%) of the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as azides.

    Photoredox Catalysis: Conditions often involve the use of light and a suitable photocatalyst.

Major Products:

Mechanism of Action

The mechanism of action of benzyltriphenylphosphonium bromide involves its role as a nucleophilic reagent. In substitution reactions, the bromide ion is replaced by other nucleophiles, leading to the formation of new phosphonium salts. In photoredox catalysis, it acts as an alkyl radical precursor, where the benzylic radicals can couple to form carbon-carbon or carbon-hydrogen bonds .

Comparison with Similar Compounds

  • Methyltriphenylphosphonium bromide
  • Allyltriphenylphosphonium bromide
  • Butyltriphenylphosphonium bromide

Comparison: Benzyltriphenylphosphonium bromide is unique due to its benzyl group, which provides distinct reactivity compared to other triphenylphosphonium salts. For example, methyltriphenylphosphonium bromide has a simpler structure and different reactivity patterns, while allyltriphenylphosphonium bromide and butyltriphenylphosphonium bromide have different alkyl groups that influence their chemical behavior .

Properties

IUPAC Name

benzyl(triphenyl)phosphanium;bromide
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InChI

InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
Source PubChem
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InChI Key

WTEPWWCRWNCUNA-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
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Molecular Formula

C25H22BrP
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DSSTOX Substance ID

DTXSID50932443
Record name Benzyl(triphenyl)phosphanium bromide
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Molecular Weight

433.3 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Benzyltriphenylphosphonium bromide
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CAS No.

1449-46-3
Record name Phosphonium, triphenyl(phenylmethyl)-, bromide (1:1)
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Synthesis routes and methods

Procedure details

benzyltriphenylphosphonium chloride; butyltriphenylphosphonium bromide; butyltriphenylphosphonium chloride; ethyltriphenylphosphonium acetate; ethyltriphenylphosphonium bromide; ethyltriphenylphosphonium iodide; methyltriphenylphosphonium bromide; tetrabutylphosphonium bromide; tetraphenylphosphonium bromide; tetrakisdiethylaminophosphonium bromide;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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